molecular formula C8H7BClFO4 B8119136 3-Chloro-2-fluoro-4-(methoxycarbonyl)phenylboronic acid

3-Chloro-2-fluoro-4-(methoxycarbonyl)phenylboronic acid

Cat. No.: B8119136
M. Wt: 232.40 g/mol
InChI Key: ORWUBGQSLPIWFX-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-4-(methoxycarbonyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, fluoro, and methoxycarbonyl groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-4-(methoxycarbonyl)phenylboronic acid typically involves the following steps:

    Methoxycarbonylation: The methoxycarbonyl group is introduced via esterification reactions, often using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-4-(methoxycarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: For substitution reactions involving chloro and fluoro groups.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation of the boronic acid group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

3-Chloro-2-fluoro-4-(methoxycarbonyl)phenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-4-(methoxycarbonyl)phenylboronic acid largely depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, the boronic acid group participates in a transmetalation step with a palladium catalyst, followed by reductive elimination to form the biaryl product . The presence of chloro and fluoro substituents can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-fluoro-4-(methoxycarbonyl)phenylboronic acid is unique due to the combination of chloro, fluoro, and methoxycarbonyl substituents, which impart distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications.

Properties

IUPAC Name

(3-chloro-2-fluoro-4-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BClFO4/c1-15-8(12)4-2-3-5(9(13)14)7(11)6(4)10/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWUBGQSLPIWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C(=O)OC)Cl)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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